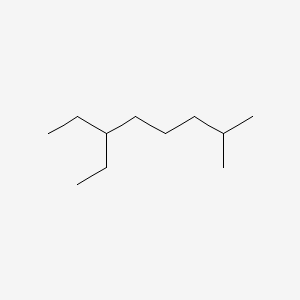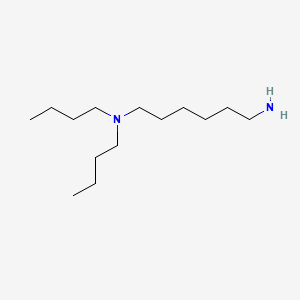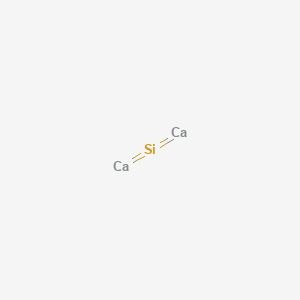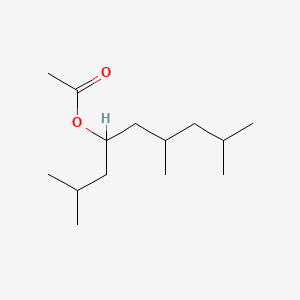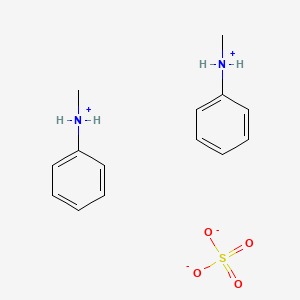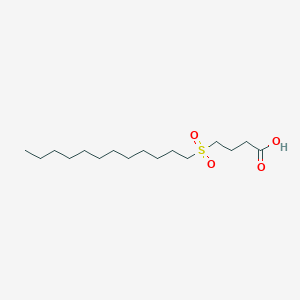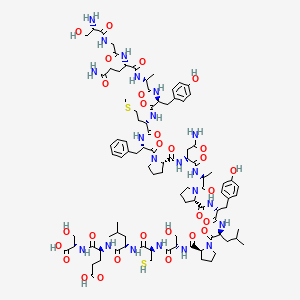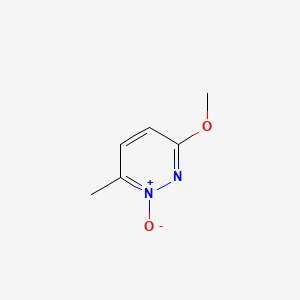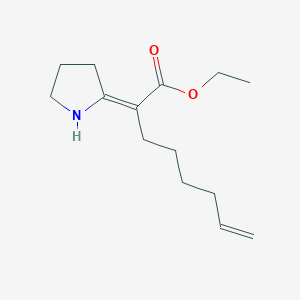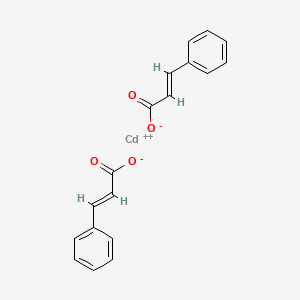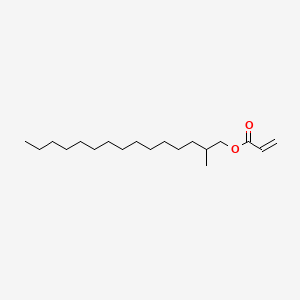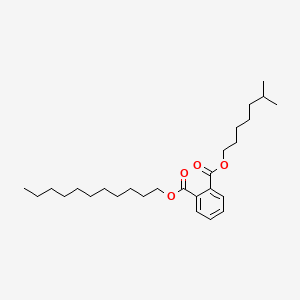
Isooctyl undecyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl undecyl phthalate is a phthalate ester, commonly used as a plasticizer. Phthalate esters are a group of chemicals used to make plastics more flexible and harder to break. This compound is particularly valued for its ability to enhance the flexibility and durability of polyvinyl chloride (PVC) products. It is a colorless, odorless liquid that is soluble in organic solvents but not in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isooctyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol and undecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic Anhydride+Isooctyl Alcohol+Undecyl Alcohol→Isooctyl Undecyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The reaction mixture is typically heated to around 150-200°C, and the water formed during the reaction is removed by distillation.
Análisis De Reacciones Químicas
Types of Reactions: Isooctyl undecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: this compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid, isooctyl alcohol, and undecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Aplicaciones Científicas De Investigación
Isooctyl undecyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC products, which are used in a variety of applications including cables, flooring, and medical devices.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including its effects on reproductive and developmental processes.
Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.
Mecanismo De Acción
Isooctyl undecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. On a molecular level, it can disrupt endocrine function by mimicking or interfering with the action of natural hormones. This disruption occurs through binding to hormone receptors or altering the synthesis, transport, and metabolism of hormones.
Comparación Con Compuestos Similares
Diisooctyl Phthalate: Used as a plasticizer with similar properties but different alcohol components.
Diethylhexyl Phthalate: Another common plasticizer with a slightly different molecular structure.
Dibutyl Phthalate: Used in a variety of applications but with shorter alkyl chains, resulting in different physical properties.
Isooctyl undecyl phthalate stands out due to its specific molecular structure, which imparts unique properties to the materials it is used in.
Propiedades
Número CAS |
96507-84-5 |
|---|---|
Fórmula molecular |
C27H44O4 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2-O-(6-methylheptyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
Clave InChI |
ASYJIYUQBUFLPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


